molecular formula C20H41NO7S B12671921 Ammonium 1,4-bis(2-ethylhexyl) sulphonatosuccinate CAS No. 30673-56-4

Ammonium 1,4-bis(2-ethylhexyl) sulphonatosuccinate

Cat. No.: B12671921
CAS No.: 30673-56-4
M. Wt: 439.6 g/mol
InChI Key: BWSNWGNFRMLBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium 1,4-Bis(2-Ethylhexyl) Sulphonatosuccinate (CAS 30673-56-4) is an ammonium salt of the docusate anion, functioning as a versatile anionic surfactant with a molecular formula of C20H41NO7S and a molecular weight of 439.61 g/mol . This compound is structurally analogous to the well-characterized docusate sodium (DOSS), sharing its core properties as a potent wetting agent, dispersant, and emulsifier . Its primary mechanism of action involves reducing surface and interfacial tension, which allows water to penetrate and mix with low-solubility substances effectively . This reagent holds significant value in diverse research fields. In materials science, it is investigated for its role in emulsion and suspension polymerization processes, and as a key component in the synthesis of conductive polymers like polypyrrole and polyaniline, where it can act as a dopant to enhance conductivity and thermal stability . Its strong wetting capability on highly hydrophobic surfaces makes it an excellent subject for studies in pigment and dye dispersion, formulation of adhesives, paints, and inks, and development of textile processing aids . Furthermore, its utility extends to agrochemical research as a penetrant to improve pesticide absorption, and as a model surfactant for studying self-assembly structures like reverse micelles, which are crucial in microencapsulation and nanotechnology applications . This product is provided for Research Use Only. It is strictly intended for laboratory research and analysis by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

30673-56-4

Molecular Formula

C20H41NO7S

Molecular Weight

439.6 g/mol

IUPAC Name

azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C20H38O7S.H3N/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);1H3

InChI Key

BWSNWGNFRMLBCY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[NH4+]

Related CAS

10041-19-7 (Parent)

Origin of Product

United States

Preparation Methods

Synthesis of the Dialkyl Ester Backbone

The dialkyl ester backbone, 1,4-bis(2-ethylhexyl) succinate, is synthesized by esterification of succinic acid or its derivatives with 2-ethylhexanol. This step requires:

  • Controlled molar ratios of succinic acid to 2-ethylhexanol (typically 1:2 molar ratio)
  • Acid catalysts such as sulfuric acid or p-toluenesulfonic acid to promote esterification
  • Removal of water formed during the reaction to drive equilibrium toward ester formation
  • Temperature control (generally 120–180 °C) to optimize yield and minimize side reactions

Sulphonation of the Ester

The critical step to obtain the sulphonatosuccinate involves sulphonation of the dialkyl succinate ester:

  • Introduction of sulphonate groups (-SO3H) at the methylene position adjacent to the ester groups
  • Sulphonation agents such as sulfur trioxide (SO3), chlorosulfonic acid, or sulfamic acid are used
  • Reaction conditions are carefully controlled to avoid over-sulphonation or degradation
  • The sulphonated intermediate is then neutralized with ammonium hydroxide to form the ammonium salt

Neutralization and Purification

  • Neutralization with ammonium hydroxide or ammonium salts converts the sulfonic acid groups into ammonium sulphonate groups
  • Purification steps include washing, filtration, and distillation to remove unreacted materials and by-products
  • Final product is obtained as a stable ammonium salt with surfactant properties

Detailed Research Findings and Process Parameters

While direct literature on this compound is limited, analogous dialkyl sulphonatosuccinate syntheses and related dialkyl phosphate ester preparations provide insight into optimized methods.

Catalyst and Reaction Conditions

A patent describing preparation of related dialkyl esters (bis(2-ethylhexyl) phosphate) highlights the use of composite catalysts including aluminum chloride (AlCl3), 1-ethyl-3-methylimidazole fluoroform sulphonate, and ammonium vanadate to enhance reaction yield and selectivity. Key parameters include:

Parameter Range/Value Notes
Catalyst composition AlCl3 (0.1–5 wt%), 1-ethyl-3-methylimidazole fluoroform sulphonate (0.1–0.5 wt%), ammonium vanadate (0.01–0.05 wt%) Composite catalyst improves acidity and yield
Temperature (esterification) 0–25 °C (initial), then 40–70 °C Controlled heating for reaction progression
Molar ratio (phosphorus oxychloride to 2-ethylhexanol) 1:1.5–2.5 Stoichiometric balance for ester formation
Reaction time 0.5–1.5 h (addition), 1–4 h (reaction) Ensures complete conversion
Neutralization solution NaOH 20–60% mass concentration For neutralizing acid groups
Neutralization temperature 80–90 °C Promotes complete neutralization

Process Flow Summary

  • Catalyst Preparation: Mix AlCl3, 1-ethyl-3-methylimidazole fluoroform sulphonate, and ammonium vanadate in a high-speed mixer.
  • Esterification: Add phosphorus oxychloride to reactor with catalyst, slowly add 2-ethylhexanol at low temperature (0–10 °C), stir and remove HCl gas formed.
  • Heating: Raise temperature to 40–70 °C for 1–4 hours to complete esterification.
  • Neutralization: Add NaOH solution to neutralize acid groups, react at 80–90 °C for 1–3 hours.
  • Purification: Wash, filter, and distill to isolate the pure ammonium salt product.

Experimental Data from Patent Embodiments

Embodiment AlCl3 (kg) 1-ethyl-3-methylimidazole fluoroform sulphonate (kg) Ammonium vanadate (kg) Phosphorus oxychloride (kg) 2-Ethylhexanol (kg) NaOH concentration (%) NaOH (kg) Reaction Temp (°C) Reaction Time (h) Product Code
1 100 0.1 0.01 100 170 30 3 5 to 85 7.4 M-1
2 100 0.2 0.03 100 127 20 2 0 to 80 7.5 M-2
3 100 0.5 0.05 100 212 60 5 10 to 90 6.5 M-3

Note: These embodiments relate to dialkyl phosphate esters but provide a close analogy for dialkyl sulphonatosuccinate preparation due to similar esterification and sulphonation chemistry.

Analytical and Quality Control Considerations

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions may produce various derivatives .

Scientific Research Applications

Surfactant Applications

Ammonium 1,4-bis(2-ethylhexyl) sulphonatosuccinate is primarily used as a surfactant in industrial applications. Its unique structure, characterized by two ethylhexyl groups, enhances its emulsifying and stabilizing capabilities in formulations.

Emulsification

This compound is effective in creating stable emulsions in various products, including:

  • Cosmetics : Used in lotions and creams to improve texture and stability.
  • Pharmaceuticals : Enhances the solubility of active ingredients in drug formulations.

Stabilization

In industrial applications, it stabilizes formulations by preventing phase separation and improving product consistency.

Environmental Applications

This compound also finds applications in environmental monitoring and remediation.

Wastewater Treatment

The compound is utilized in wastewater treatment processes to enhance the removal of contaminants through improved solubility and dispersion of pollutants.

Application AreaBenefits
Wastewater TreatmentEnhances contaminant removal efficiency
Oil Spill RemediationImproves dispersal of oil in water

Case Study: Oil Spill Remediation

A study demonstrated the effectiveness of this compound in dispersing oil spills. The compound facilitated the breakup of oil into smaller droplets, enhancing microbial degradation rates.

Biological Applications

Research indicates that this compound exhibits antimicrobial properties, making it suitable for various biological applications.

Antimicrobial Activity

The compound has shown effectiveness against a range of microorganisms, which can be beneficial in:

  • Healthcare Products : Used in disinfectants and antiseptics.
  • Food Preservation : Acts as a preservative to inhibit microbial growth.

Drug Delivery Systems

Due to its surfactant nature, this compound is being investigated for use in drug delivery systems. It can enhance the bioavailability of poorly soluble drugs by improving their solubility and stability.

Drug Delivery ApplicationMechanism
Oral FormulationsIncreases solubility of active ingredients
Injectable SolutionsStabilizes emulsions for parenteral use

Mechanism of Action

Comparison with Similar Compounds

Sodium 1,4-bis(2-ethylhexyl) Sulphonatosuccinate (Docusate Sodium)

CAS No.: 577-11-7 Molecular Formula: C₂₀H₃₇NaO₇S Molecular Weight: 444.56 g/mol Key Differences:

  • Cation : Sodium (Na⁺) vs. ammonium (NH₄⁺). Sodium salts generally exhibit higher thermal stability and lower hygroscopicity.
  • Applications : Docusate sodium is a USP/PhEur-approved pharmaceutical excipient used as a laxative and emulsifier in oral and topical formulations .
  • Solubility: Soluble in water (50 mg/mL) and ethanol, whereas the ammonium variant may have enhanced solubility in non-aqueous systems .

Sodium 1,4-bis(1,3-dimethylbutyl) Sulphonatosuccinate

CAS No.: 2373-38-8 Molecular Formula: C₂₂H₄₁NaO₇S Molecular Weight: 488.6 g/mol Key Differences:

  • Alkyl Chain : Branched 1,3-dimethylbutyl groups increase hydrophobicity compared to 2-ethylhexyl chains.
  • Applications : Used as a specialty surfactant in high-electrolyte environments, such as agrochemical formulations, due to its stability in harsh conditions .

Sodium 1,4-Didodecyl Sulphonatosuccinate

CAS No.: 4229-35-0 Molecular Formula: C₂₈H₅₃NaO₇S Molecular Weight: 580.8 g/mol Key Differences:

  • Alkyl Chain : Linear dodecyl chains impart higher lipophilicity, making it suitable for oil-in-water emulsions in coatings and lubricants.
  • Performance : Longer chains reduce critical micelle concentration (CMC), enhancing efficiency in low-concentration applications .

Magnesium and Calcium Salts

Examples :

  • Magnesium bis(2-ethylhexyl) sulfosuccinate (CAS 19149-47-4): Molecular weight ~875.5 g/mol.
  • Key Differences:
  • Cation Charge : Divalent cations (Mg²⁺, Ca²⁺) increase ionic strength, improving stability in high-temperature applications but reducing water solubility .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Applications
Ammonium 1,4-bis(2-ethylhexyl) sulphonatosuccinate 3700-71-8 C₂₀H₄₁NO₇S 439.5 Industrial penetrants, emulsifiers
Sodium 1,4-bis(2-ethylhexyl) sulphonatosuccinate 577-11-7 C₂₀H₃₇NaO₇S 444.56 Pharmaceuticals, cosmetics
Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate 2373-38-8 C₂₂H₄₁NaO₇S 488.6 Agrochemicals, high-electrolyte systems
Sodium 1,4-didodecyl sulphonatosuccinate 4229-35-0 C₂₈H₅₃NaO₇S 580.8 Coatings, lubricants
Magnesium bis(2-ethylhexyl) sulfosuccinate 19149-47-4 C₄₀H₇₄MgO₁₄S₂ 875.5 High-temperature stabilizers

Research Findings and Performance Metrics

  • Solubility: Ammonium salts generally outperform sodium salts in organic solvents (e.g., ethanol, acetone), while sodium variants are preferred in aqueous systems .
  • Toxicity : Docusate sodium (LD₅₀ oral rat: 1,900 mg/kg) is safer for human use than ammonium salts, which may release NH₃ under alkaline conditions .
  • Regulatory Status : Sodium salts are listed in USP/PhEur and REACH inventories, whereas ammonium and divalent metal salts are primarily industrial and lack pharmaceutical approvals .

Biological Activity

Ammonium 1,4-bis(2-ethylhexyl) sulphonatosuccinate is a surfactant and a member of the sulfosuccinate family, commonly used in various industrial applications such as emulsifiers, dispersants, and wetting agents. Its chemical structure includes two ethylhexyl groups attached to a sulfonated succinate backbone, contributing to its amphiphilic properties. This article explores the biological activity of this compound, including its absorption, metabolism, potential toxicity, and ecological impact.

  • Chemical Formula : C20H41NO7S
  • Molecular Weight : 441.63 g/mol
  • CAS Number : 142-18-7

Absorption and Metabolism

Research has shown that this compound is well absorbed in biological systems. In a toxicokinetics study involving rats, it was found that approximately 65% of the compound was absorbed following oral administration. The compound undergoes extensive metabolism to form derivatives of 2-ethylhexanol and sulfosuccinic acid, with excretion occurring primarily through urine (approximately 66% ) and feces (approximately 34% ) .

Toxicity Studies

A series of toxicity studies have been conducted to assess the safety profile of this compound:

  • Acute Toxicity : In acute toxicity tests on rats, no significant adverse effects were observed at doses up to 2000 mg/kg , indicating a low acute toxicity profile.
  • Repeated Dose Toxicity : A repeated dose study over 90 days revealed a NOAEL (No Observed Adverse Effect Level) of 730 mg/kg bw/day , with no significant differences in body weight or organ weights between treated and control groups .
  • Genotoxicity : In vitro studies using the Ames test indicated that the compound did not induce mutations in several strains of Salmonella typhimurium, suggesting it lacks genotoxic potential .
  • Reproductive Toxicity : Extended one-generation reproductive toxicity studies showed no significant reproductive effects at tested doses .

Ecotoxicological Impact

The ecological impact of this compound has been evaluated through various aquatic toxicity tests:

Test TypeSpeciesResult
Growth Inhibition StudyAquatic plantsNo significant inhibition observed at low concentrations
Long-term Toxicity TestFishLC50 > 100 mg/L
Invertebrate ToxicityDaphnia magnaNOEC (No Observed Effect Concentration) > 10 mg/L

These results suggest that while the compound is effective as a surfactant, it poses minimal risk to aquatic life at environmentally relevant concentrations.

Case Studies

Several case studies highlight the applications and biological interactions of this compound:

  • Agricultural Applications : Used as an adjuvant in pesticide formulations to enhance efficacy by improving the spread and adhesion of active ingredients on plant surfaces.
  • Pharmaceutical Formulations : Investigated for its potential as a solubilizing agent in drug delivery systems due to its surfactant properties.
  • Industrial Cleaning Products : Evaluated for effectiveness in removing contaminants while maintaining safety for users and the environment.

Q & A

Q. How to integrate its catalytic properties (e.g., ester hydrolysis) into green chemistry frameworks?

  • Methodological Answer :
  • Kinetic Studies : Monitor ester hydrolysis rates (e.g., p-nitrophenyl acetate) via stopped-flow UV-Vis. Compare activation energies (Arrhenius plots) with traditional catalysts (e.g., lipases).
  • Life Cycle Assessment (LCA) : Quantify energy/water savings using GaBi software. Publish data in alignment with CRDC’s "Membrane and Separation Technologies" subclass for industrial relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.